molecular formula C8H9N3O4 B2608050 2-[(5-nitropyridin-2-yl)amino]propanoic Acid CAS No. 7594-56-1

2-[(5-nitropyridin-2-yl)amino]propanoic Acid

Cat. No.: B2608050
CAS No.: 7594-56-1
M. Wt: 211.177
InChI Key: ZQASKPADHUTSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-nitropyridin-2-yl)amino]propanoic acid is an organic compound with the molecular formula C8H9N3O4. It is also known by its IUPAC name, N-(5-nitro-2-pyridinyl)alanine. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an amino acid structure. The compound has a molecular weight of 211.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-nitropyridin-2-yl)amino]propanoic acid typically involves the nitration of pyridine derivatives followed by amination and subsequent coupling with alanine. One common method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which is then reacted with alanine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(5-nitropyridin-2-yl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and amino acid analogs, which can have different biological and chemical properties .

Scientific Research Applications

2-[(5-nitropyridin-2-yl)amino]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-nitropyridin-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-nitropyridin-2-yl)amino]propanoic acid is unique due to its combination of a nitro-pyridine ring with an amino acid structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-5(8(12)13)10-7-3-2-6(4-9-7)11(14)15/h2-5H,1H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASKPADHUTSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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